molecular formula C23H20F2N2O4 B8816533 1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 194804-72-3

1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B8816533
CAS No.: 194804-72-3
M. Wt: 426.4 g/mol
InChI Key: NJDRXTDGYFKORP-UHFFFAOYSA-N
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Description

T-3811 Free Base, Anhydrous, also known as Garenoxacin, is a novel des-fluoroquinolone compound. It exhibits a broad spectrum of antimicrobial activity, making it a valuable agent in the treatment of various bacterial infections. This compound is particularly effective against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae .

Preparation Methods

The synthesis of T-3811 Free Base, Anhydrous involves several key steps:

Chemical Reactions Analysis

T-3811 Free Base, Anhydrous undergoes various chemical reactions, including:

Scientific Research Applications

T-3811 Free Base, Anhydrous has several scientific research applications:

Mechanism of Action

T-3811 Free Base, Anhydrous exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The compound’s molecular targets include the GyrA and ParC subunits of these enzymes .

Comparison with Similar Compounds

T-3811 Free Base, Anhydrous is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and trovafloxacin. It exhibits superior activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae. Additionally, it shows potent activity against quinolone-resistant strains, making it a unique and valuable antimicrobial agent .

Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Trovafloxacin

T-3811 Free Base, Anhydrous stands out due to its broad-spectrum activity and effectiveness against resistant bacterial strains, highlighting its potential as a powerful antimicrobial agent.

Biological Activity

1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known by its CAS number 194804-76-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of the compound is C23H20F2N2O4C_{23}H_{20}F_{2}N_{2}O_{4} with a molecular weight of approximately 426.41 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC23H20F2N2O4
Molecular Weight426.41 g/mol
CAS Number194804-76-7

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, contributing to its protective effects against cellular damage.
  • Antimicrobial Properties : Preliminary studies indicate that the compound possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death.
  • Anticancer Potential : Research has suggested that this compound may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. In vitro studies have demonstrated its efficacy in reducing the viability of cancer cell lines.

Case Studies and Research Findings

Numerous studies have investigated the biological activities of this compound:

Antioxidant Activity

A study reported that the compound showed a dose-dependent increase in DPPH radical scavenging activity, with an IC50 value comparable to established antioxidants. This indicates its potential use as a natural antioxidant in therapeutic applications.

Antimicrobial Efficacy

In a series of antimicrobial assays, the compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency.

Anticancer Activity

In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound reduced cell viability by approximately 50% at concentrations around 10 µM after 48 hours of treatment. This anticancer effect was attributed to the induction of apoptosis and cell cycle arrest.

Properties

CAS No.

194804-72-3

Molecular Formula

C23H20F2N2O4

Molecular Weight

426.4 g/mol

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2,3-dihydro-1H-isoindol-5-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)

InChI Key

NJDRXTDGYFKORP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 4 ml of ethanol was suspended 1.00 g of ethyl (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-tritylisoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate, followed by adding thereto 0.26 ml of 6N hydrochloric acid, and the resulting mixture was stirred at room temperature for 30 minutes. The reaction mixture was filtered, after which 0.75 ml of a 5N aqueous sodium hydroxide solution was added to the filtrate and the resulting mixture was stirred at room temperature for 1 hour. To the reaction mixture was added 16 ml of water, followed by filtration. Carbon dioxide was bubbled into the filtrate and the crystals were collected by filtration to obtain 0.56 g of light-yellow (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-isoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Name
ethyl (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-tritylisoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

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